

GRL-0617: A Technical Guide to its Chemical Properties and Antiviral Mechanism

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Compound of Interest

Compound Name: GRL0617

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-0617 is a potent, noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] Its unique mechanism of action, which involves not only the direct inhibition of viral replication but also the enhancement of the host's innate immune response, has positioned it as a significant compound in the development of antiviral therapeutics.[4][5] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental evaluation of GRL-0617.

Chemical and Physical Properties

GRL-0617, with the chemical name 5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide, is a small molecule with the following properties:[6]

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ N ₂ O	[2]
Molecular Weight	304.39 g/mol	[2]
CAS Number	1093070-16-6	[3]
Purity	≥98%	[6]
Solubility	Soluble to 100 mM in DMSO and ethanol	[6]
Storage	Store at -20°C	

Biological Activity and Mechanism of Action

GRL-0617 is a selective and competitive inhibitor of coronavirus PLpro.[1] PLpro is a viral enzyme with two critical functions: processing the viral polyprotein for replication and cleaving ubiquitin and Interferon-stimulated gene 15 (ISG15) from host cell proteins to evade the innate immune response.[4][7] By inhibiting PLpro, GRL-0617 exerts a dual antiviral effect.

In Vitro Efficacy

The inhibitory activity of GRL-0617 against coronavirus PLpro has been quantified in various enzymatic assays.

Target	Assay	IC ₅₀ (μM)	Reference
SARS-CoV PLpro	Enzymatic Assay	0.6	[1]
SARS-CoV-2 PLpro	Enzymatic Assay	0.8	[6]
SARS-CoV-2 PLpro	Enzymatic Assay	2.1	[8]

The binding affinity of GRL-0617 to SARS-CoV PLpro has been determined with a K_i value of 0.49 μM.[1]

Cellular Antiviral Activity

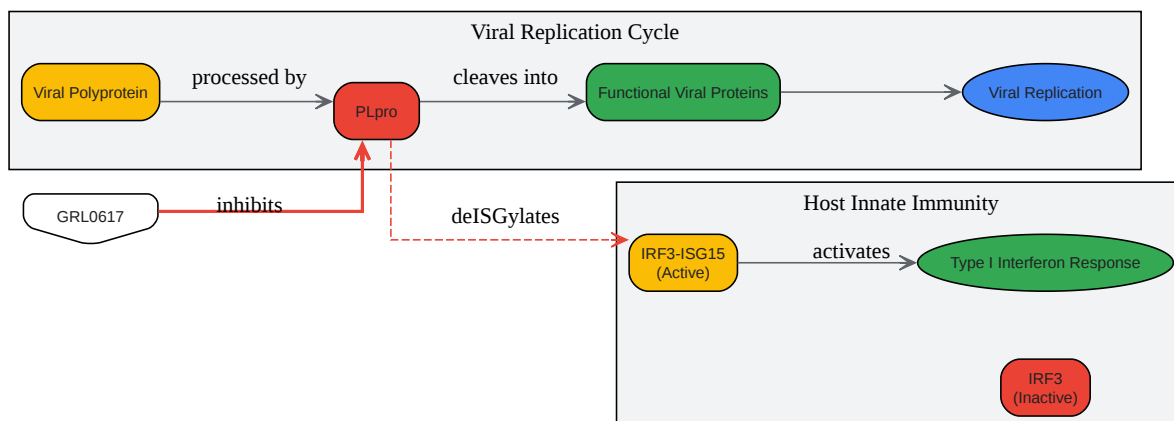
The efficacy of GRL-0617 in inhibiting viral replication has been demonstrated in cell-based assays.

Virus	Cell Line	Assay	EC ₅₀ (μM)	Reference
SARS-CoV	Vero E6	Antiviral Assay	14.5	[1] [9]
SARS-CoV-2	Vero E6	Cytopathic Effect (CPE) Assay	21 ± 2	[10] [11] [12]
SARS-CoV-2	Vero E6	Plaque Reduction Assay	27.6	[13]

GRL-0617 has been shown to have no associated cytotoxicity at concentrations up to 100 μM in Vero E6 cells.[\[12\]](#)[\[14\]](#)

Signaling Pathway and Mechanism of Action

GRL-0617's dual-action mechanism is a key aspect of its therapeutic potential. By inhibiting PLpro, it not only halts viral polyprotein processing but also prevents the deubiquitination and deISGylation of host proteins. This is particularly important for the host's antiviral response, as PLpro is known to cleave ISG15 from IRF3 (Interferon Regulatory Factor 3), a key step in suppressing the type I interferon response.[\[5\]](#)[\[7\]](#) Inhibition of PLpro by GRL-0617 therefore restores this crucial antiviral signaling pathway.



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GRL-0617 dual-action antiviral mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GRL-0617.

PLpro Inhibition Assay

This assay measures the ability of GRL-0617 to inhibit the enzymatic activity of PLpro using a fluorogenic peptide substrate.

Materials:

- Recombinant SARS-CoV-2 PLpro
- Fluorogenic peptide substrate (e.g., RLRGG-AMC)
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

- GRL-0617
- DMSO (for compound dilution)
- 384-well black assay plates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of GRL-0617 in DMSO.
- Perform serial dilutions of GRL-0617 in assay buffer.
- Add a defined amount of recombinant PLpro to each well of the 384-well plate.
- Add the diluted GRL-0617 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the fluorogenic substrate RLRGG-AMC to each well.
- Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.
- Calculate the rate of reaction for each concentration of GRL-0617.
- Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Replication Assay (Cytopathic Effect - CPE Assay)

This assay assesses the ability of GRL-0617 to protect cells from virus-induced cell death.

Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock

- Cell culture medium (e.g., DMEM with 2% FBS)
- GRL-0617
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo)
- Luminometer

Procedure:

- Seed Vero E6 cells in 96-well plates and incubate overnight.
- Prepare serial dilutions of GRL-0617 in cell culture medium.
- Remove the old medium from the cells and add the diluted GRL-0617.
- Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.[\[12\]](#)
- At the end of the incubation, add a cell viability reagent to each well.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percentage of cell viability for each GRL-0617 concentration relative to untreated, uninfected controls.
- Determine the EC₅₀ value by plotting cell viability against the logarithm of the inhibitor concentration.

In-Cell Deubiquitination/DeISGylation Assay

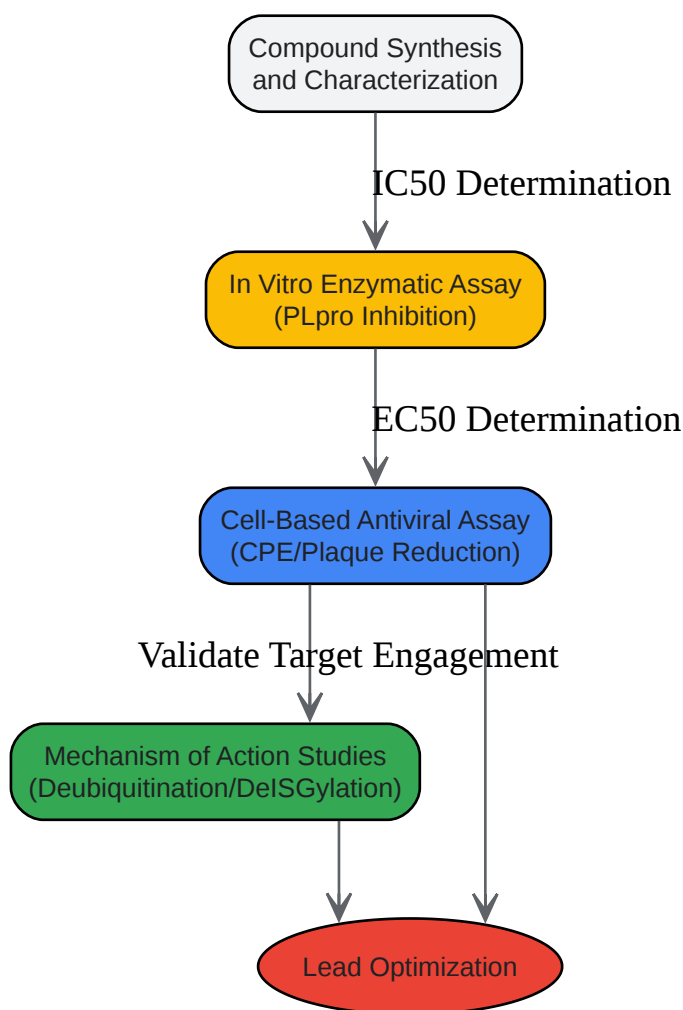
This assay evaluates the ability of GRL-0617 to inhibit PLpro-mediated cleavage of ubiquitin or ISG15 from cellular proteins.

Materials:

- HEK293T cells
- Plasmids encoding GFP-tagged PLpro, Ubiquitin, and/or ISG15
- Transfection reagent
- GRL-0617
- Cell lysis buffer
- Antibodies against Ubiquitin, ISG15, and GFP
- Western blotting equipment and reagents

Procedure:

- Transfect HEK293T cells with plasmids encoding GFP-PLpro and either Ubiquitin or ISG15.
- After 24 hours, treat the cells with various concentrations of GRL-0617 for an additional 24 hours.[\[11\]](#)[\[12\]](#)
- Lyse the cells and collect the protein extracts.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Perform immunoblotting using antibodies specific for Ubiquitin, ISG15, and GFP to visualize the levels of ubiquitinated/ISGylated proteins and PLpro expression.[\[11\]](#)[\[12\]](#)
- A decrease in the cleavage of high molecular weight ubiquitin/ISG15 conjugates in the presence of GRL-0617 indicates inhibition of PLpro's deubiquitinating/deISGylating activity.



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General experimental workflow for evaluating PLpro inhibitors.

Conclusion

GRL-0617 is a well-characterized inhibitor of coronavirus PLpro with a promising dual mechanism of action that includes both direct antiviral effects and the potentiation of the host's innate immune response. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel anticoronaviral therapies. The favorable in vitro and cellular activity of GRL-0617, coupled with its selectivity for the viral protease, underscores its potential as a lead compound for further optimization and clinical development.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Grl-0617 | C₂₀H₂₀N₂O | CID 24941262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 7. Identifying structural–functional analogue of GRL0617, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
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